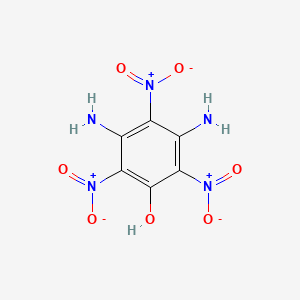
3,5-Diamino-2,4,6-trinitrophenol
Cat. No. B8651304
Key on ui cas rn:
56140-58-0
M. Wt: 259.13 g/mol
InChI Key: WEWRNDOKCPEMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07057073B2
Procedure details


Diaminopicric acid (0.193 g, 0.748 mmol) and diammonium hydrogen phosphate (0.990 g, 7.50 mmol) are suspended in dry sulfolane (3 ml) and stirred in a Teflon® capped glass pressure tube (8 ml). The suspension is heated with stirring from ambient temperature to 177° C. over a 2 hr period. Stirring and heating (177° C.) is continued for an additional 6 hours. The reaction tube is cooled to 4° C. and the resulting suspension is mixed with water (40 ml). The precipitated product is collected, washed with water and dried to yield TATB in the form of a brown solid (0.154 g, 80%).


[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name

Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9](O)[C:5]([N+:6]([O-:8])=[O:7])=[C:4]([NH2:15])[C:3]=1[N+:16]([O-:18])=[O:17].P([O-])([O-])(O)=O.[NH4+:24].[NH4+].O>S1(CCCC1)(=O)=O>[C:9]1([NH2:24])[C:10]([N+:11]([O-:13])=[O:12])=[C:2]([NH2:1])[C:3]([N+:16]([O-:18])=[O:17])=[C:4]([NH2:15])[C:5]=1[N+:6]([O-:8])=[O:7] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.193 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=C([N+](=O)[O-])C(=C1[N+](=O)[O-])O)N)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0.99 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)([O-])[O-].[NH4+].[NH4+]
|
Step Three
[Compound]
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
S1(=O)(=O)CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
177 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring from ambient temperature to 177° C. over a 2 hr period
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
capped glass pressure tube (8 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension is heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for an additional 6 hours
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction tube is cooled to 4° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated product is collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.154 g | |
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
